![molecular formula C22H20ClN5O2S B2496640 N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-93-2](/img/structure/B2496640.png)
N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
This compound belongs to a class of chemicals known for their heterocyclic structures, which have been extensively explored for various biological properties, including anticancer effects. The interest in such molecules lies in their potential pharmacological activities, which are often attributed to their unique molecular frameworks and the ability to interact with biological targets in specific ways.
Synthesis Analysis
The synthesis of related triazolo[4,3-b]pyridazin-6-yl compounds involves multiple steps, starting from basic heterocyclic precursors to more complex structures through reactions such as condensation, cyclization, and functional group transformations. For example, Wang et al. (2015) described synthesizing similar compounds by replacing the acetamide group with an alkylurea moiety, resulting in compounds with retained antiproliferative activity and reduced toxicity (Wang et al., 2015).
Molecular Structure Analysis
Structural elucidation of these compounds often involves spectroscopic techniques like IR, NMR, and LC-MS, complemented by XRD for crystalline compounds. For instance, Sallam et al. (2021) provided detailed structural analysis through DFT calculations and Hirshfeld surface studies, revealing insights into the molecule's electronic properties and intermolecular interactions (Sallam et al., 2021).
Scientific Research Applications
Medicinal Chemistry Applications
Compounds related to "N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide" have been studied for their potential medicinal applications. For instance, triazolo[1,5-c]pyrimidines have been prepared as potential antiasthma agents, showing activity as mediator release inhibitors in human basophil histamine release assays (Medwid et al., 1990). Moreover, analogs incorporating triazolo and pyridazine moieties have been synthesized with potential anticancer and antimicrobial activities, suggesting the broad applicability of such compounds in developing new therapeutic agents (Kumar et al., 2019).
Agricultural Applications
The synthesis and assessment of heterocycles incorporating a thiadiazole moiety have been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of novel insecticides that can enhance crop protection strategies (Fadda et al., 2017).
Molecular Structure and Analysis
Research has also focused on the synthesis and structural analysis of compounds with triazolo and pyridazine frameworks. For example, the structure analysis, DFT calculations, and Hirshfeld surface studies of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have provided insights into the molecular configurations and interactions of such compounds, which are crucial for understanding their reactivity and potential applications (Sallam et al., 2021).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-17-9-7-15(8-10-17)22-26-25-19-11-12-21(27-28(19)22)31-14-20(29)24-13-16-5-3-4-6-18(16)23/h3-12H,2,13-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHHQRKWUFBIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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